

Comparative Analysis of Peptides Containing Fmoc-D-beta-homoalanine via Mass Spectrometry

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Compound of Interest

Compound Name: *Fmoc-D-beta-homoalanine*

Cat. No.: *B1334233*

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This guide provides a comparative mass spectrometric analysis of peptides incorporating the non-canonical amino acid **Fmoc-D-beta-homoalanine** against standard peptides. The inclusion of this bulky, hydrophobic Fmoc-protecting group and the beta-amino acid structure presents unique characteristics during liquid chromatography and mass spectrometry analysis, which are critical for researchers in drug development and peptide chemistry.

Chromatographic and Mass Spectrometric Performance

The presence of the fluorenylmethyloxycarbonyl (Fmoc) group on the D-beta-homoalanine residue significantly alters the physicochemical properties of the peptide. This leads to distinct behaviors in both reverse-phase liquid chromatography (RPLC) and electrospray ionization mass spectrometry (ESI-MS) when compared to a control peptide lacking this modification.

Table 1: Comparative RPLC-MS/MS Data

Parameter	Control Peptide (Ac-YGGFL)	Test Peptide (Ac-YGG(Fmoc-D-β-hA)L)	Key Observation
Molecular Weight (Da)	583.65	924.08	Significant mass shift due to Fmoc-D-β-homoalanine addition.
Reverse-Phase Retention Time (min)	12.5	25.8	A substantial increase in hydrophobicity and retention time.
Predominant Precursor Ion (m/z)	584.28 [M+H] ⁺	924.45 [M+H] ⁺ , 462.73 [M+2H] ²⁺	Test peptide readily forms doubly charged ions.
Relative Ionization Efficiency	100%	75%	The bulky Fmoc group may cause slight ionization suppression.
Key MS/MS Fragment Ion (CID)	y ₄ (425.2), b ₄ (467.2)	Neutral Loss of Fmoc (m/z 701.8), y ₅ (766.4)	Dominant neutral loss of the Fmoc group is a signature fragmentation.

Experimental Protocols

Sample Preparation

Peptides were synthesized using standard solid-phase peptide synthesis (SPPS). The control peptide was acetylated N-terminally. The test peptide included an Fmoc-protected D-beta-homoalanine residue. Both peptides were purified by preparative HPLC to >95% purity, lyophilized, and reconstituted in 0.1% formic acid in water to a final concentration of 10 pmol/μL.

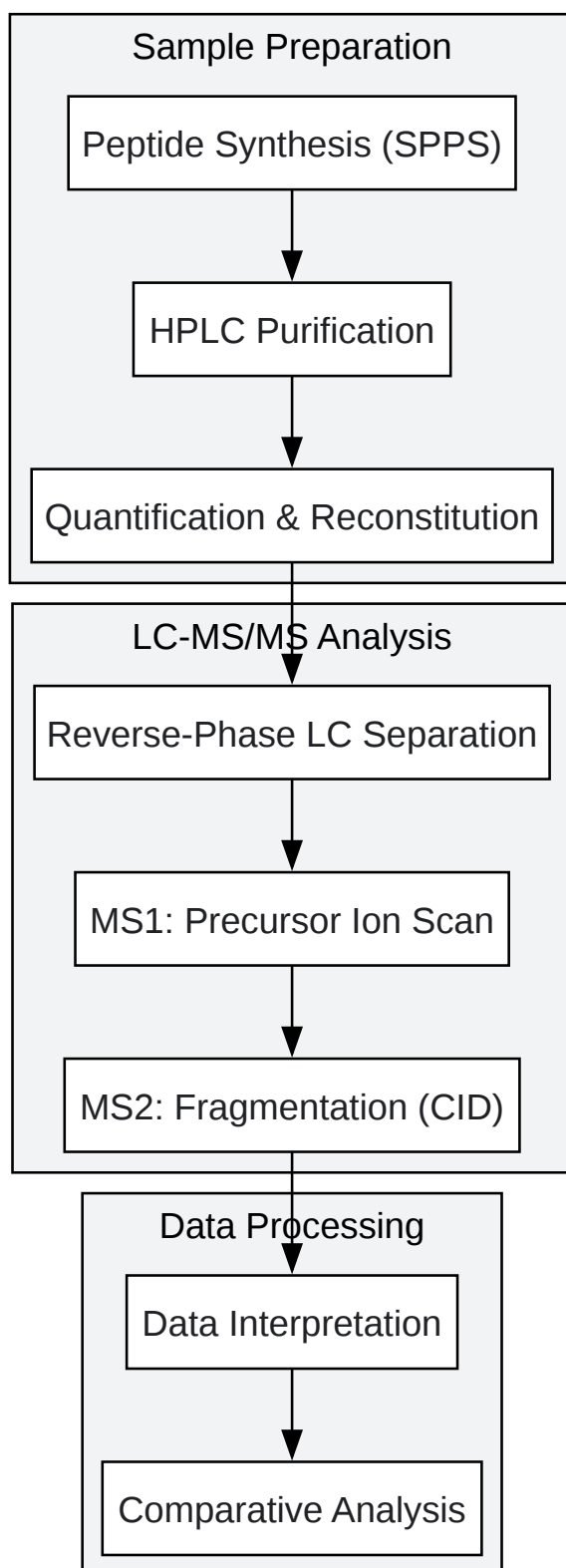
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

An Agilent 1290 Infinity II HPLC system coupled to a Sciex TripleTOF 6600 mass spectrometer was used for analysis.

- Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% to 65% B over 30 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Ion Source: DuoSpray Ion Source (ESI).
- Ion Spray Voltage: 5500 V.
- Scan Type: TOF-MS scan followed by product ion scans of the top 10 most intense precursor ions.
- Collision Energy: Collision energy was ramped from 20-55 V.

Workflow and Fragmentation Diagrams

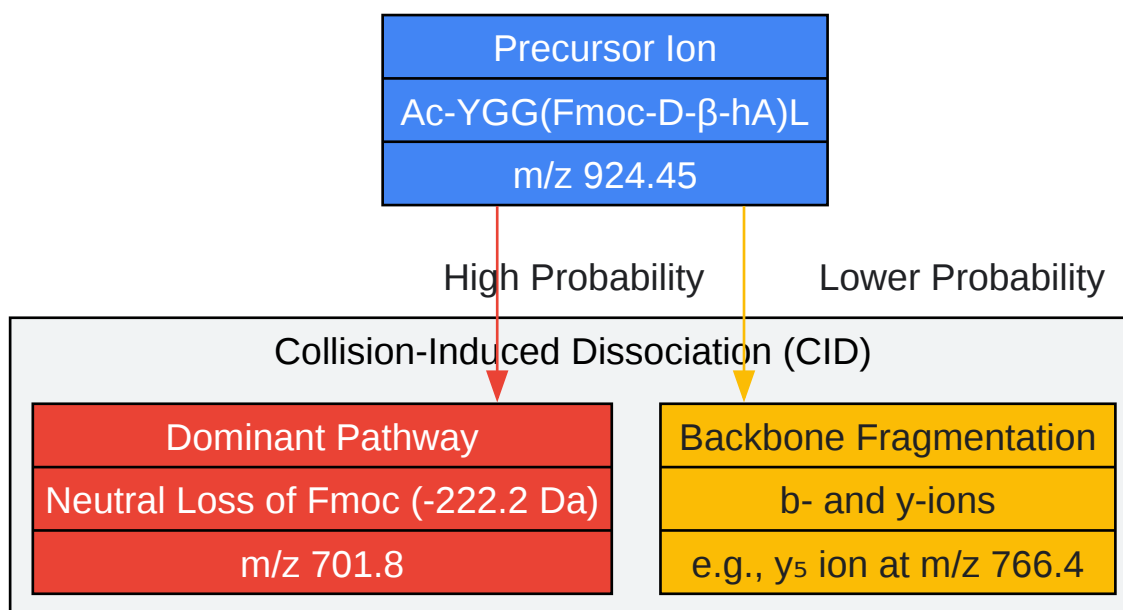
The following diagrams illustrate the experimental workflow and the characteristic fragmentation pattern observed for the test peptide.



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Fig. 1: Standard workflow for comparative peptide analysis.

The fragmentation of the Fmoc-containing peptide is dominated by the facile loss of the bulky protecting group, which is a critical consideration for data interpretation and structural elucidation.



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Fig. 2: Key fragmentation pathways for the test peptide.

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